Cas no 21296-92-4 (2,3,5-Trimethyl-1H-indole)

2,3,5-Trimethyl-1H-indole 化学的及び物理的性質
名前と識別子
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- 2,3,5-Trimethyl-1H-indole
- 2,3,5-Trimethylindole
- Indole, 2,3,5-trimethyl-
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計算された属性
- せいみつぶんしりょう: 159.10489
- どういたいしつりょう: 159.105
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 0
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 166
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 15.8A^2
- 疎水性パラメータ計算基準値(XlogP): 3.2
じっけんとくせい
- 密度みつど: 1.056±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 121.5 ºC
- ふってん: 297 ºC
- フラッシュポイント: 126.6±11.3 ºC,
- 屈折率: 1.6150 (estimate)
- ようかいど: 極微溶性(0.45 g/l)(25ºC)、
- PSA: 15.79
2,3,5-Trimethyl-1H-indole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM133210-5g |
2,3,5-trimethyl-1H-indole |
21296-92-4 | 95%+ | 5g |
$832 | 2021-08-05 | |
Chemenu | CM133210-1g |
2,3,5-trimethyl-1H-indole |
21296-92-4 | 95%+ | 1g |
$*** | 2023-03-31 | |
Ambeed | A663743-250mg |
2,3,5-Trimethyl-1H-indole |
21296-92-4 | 97% | 250mg |
$158.0 | 2025-03-05 | |
Ambeed | A663743-1g |
2,3,5-Trimethyl-1H-indole |
21296-92-4 | 97% | 1g |
$427.0 | 2025-03-05 | |
Ambeed | A663743-100mg |
2,3,5-Trimethyl-1H-indole |
21296-92-4 | 97% | 100mg |
$93.0 | 2025-03-05 | |
Ambeed | A663743-5g |
2,3,5-Trimethyl-1H-indole |
21296-92-4 | 97% | 5g |
$1281.0 | 2025-03-05 | |
Chemenu | CM133210-1g |
2,3,5-trimethyl-1H-indole |
21296-92-4 | 95%+ | 1g |
$327 | 2021-08-05 | |
Chemenu | CM133210-10g |
2,3,5-trimethyl-1H-indole |
21296-92-4 | 95%+ | 10g |
$1169 | 2021-08-05 |
2,3,5-Trimethyl-1H-indole 関連文献
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Min Zhang,Feng Xie,XiaoTing Wang,Fengxia Yan,Ting Wang,Mengmeng Chen,Yuqiang Ding RSC Adv. 2013 3 6022
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Matyas Tursky,Linda L. R. Lorentz-Petersen,Lasse B. Olsen,Robert Madsen Org. Biomol. Chem. 2010 8 5576
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4. 436. Reactions of unsaturated compounds. Part III. Addition of arylamines to butadieneW. J. Hickinbottom J. Chem. Soc. 1934 1981
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6. 124. Indoles. Part III. The action of (A) ozone, and (B) osmium tetroxide on some indole derivativesD. W. Ockenden,K. Schofield J. Chem. Soc. 1953 612
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7. Index of subjects, 1934
2,3,5-Trimethyl-1H-indoleに関する追加情報
Introduction to 2,3,5-Trimethyl-1H-indole (CAS No. 21296-92-4)
2,3,5-Trimethyl-1H-indole, identified by the Chemical Abstracts Service Number (CAS No.) 21296-92-4, is a heterocyclic organic compound that belongs to the indole family. This compound features a benzene ring fused with a pyrrole ring, with three methyl groups strategically positioned at the 2, 3, and 5 positions of the indole core. Its unique structural configuration imparts distinct chemical and biological properties, making it a subject of significant interest in pharmaceutical research and industrial applications.
The indole scaffold is well-documented for its role in various biological processes and has been extensively studied for its potential as a pharmacophore in drug development. The presence of methyl groups in 2,3,5-Trimethyl-1H-indole modifies its electronic and steric properties, influencing its reactivity and interactions with biological targets. This modification has been explored in recent studies to enhance binding affinity and selectivity in drug design.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 2,3,5-Trimethyl-1H-indole with high precision. These studies suggest that the methyl substituents enhance hydrophobic interactions with certain protein targets, potentially improving drug efficacy. For instance, computational analyses have highlighted its potential as an antagonist for certain G-protein coupled receptors (GPCRs), which are implicated in a wide range of physiological functions.
In addition to its pharmacological relevance, 2,3,5-Trimethyl-1H-indole has shown promise in material science applications. Its aromatic structure and electron-rich nature make it a suitable candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Researchers have demonstrated that derivatives of this compound can improve the charge transport properties of organic semiconductors, contributing to more efficient electronic devices.
The synthesis of 2,3,5-Trimethyl-1H-indole typically involves multi-step organic reactions starting from readily available precursors. One common synthetic route involves the Friedel-Crafts alkylation of indole followed by selective methylation at the desired positions. Advances in catalytic systems have improved the efficiency and selectivity of these reactions, reducing byproduct formation and improving overall yields. These synthetic methodologies are crucial for scaling up production for both research and industrial purposes.
From a biological perspective, 2,3,5-Trimethyl-1H-indole has been investigated for its potential role in modulating enzymatic activities. Studies have shown that this compound can interact with certain enzymes involved in metabolic pathways, potentially leading to therapeutic benefits. For example, preliminary research suggests that it may influence the activity of cytochrome P450 enzymes, which are critical in drug metabolism. Understanding these interactions is essential for developing drugs that are both effective and safe.
The structural diversity of indole derivatives like 2,3,5-Trimethyl-1H-indole makes them valuable tools for chemogenomic studies. By screening large libraries of such compounds against various biological targets, researchers can identify novel lead structures for drug development. High-throughput screening techniques combined with structure-based drug design have accelerated this process significantly. The compound’s unique properties make it a useful scaffold for generating analogs with enhanced pharmacological profiles.
Industrial applications of 2,3,5-Trimethyl-1H-indole extend beyond pharmaceuticals into agrochemicals and specialty chemicals. Its derivatives have been explored as intermediates in the synthesis of pesticides and herbicides due to their ability to interact with biological systems at low concentrations. Furthermore, its stability under various environmental conditions makes it suitable for use in formulations designed for long-lasting activity.
The future direction of research on 2,3,5-Trimethyl-1H-indole is likely to focus on expanding its applications through interdisciplinary approaches. Combining insights from organic chemistry, biochemistry, and materials science will be key to unlocking its full potential. As synthetic methodologies continue to evolve,the accessibility of high-purity 2,3,5-Trimethyl-lH-indole will facilitate more comprehensive studies into its properties and applications.
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